The synthesis of 2-(4-Chloro-3-fluorophenyl)ethylamine can be achieved through several methods, typically involving the introduction of the chloro and fluoro groups onto a phenyl ring followed by the amination process.
The compound's structural data has been computed and verified through various chemical databases, confirming its molecular weight and formula .
2-(4-Chloro-3-fluorophenyl)ethylamine is involved in several types of chemical reactions:
The mechanism of action for 2-(4-Chloro-3-fluorophenyl)ethylamine primarily involves its interactions with biological targets due to its amine group.
Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies.
The physical and chemical properties of 2-(4-Chloro-3-fluorophenyl)ethylamine include:
Property | Value |
---|---|
Molecular Weight | 173.62 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Density | Not specified in sources |
2-(4-Chloro-3-fluorophenyl)ethylamine has several scientific applications:
Phenethylamine derivatives constitute a structurally diverse class of bioactive compounds with profound significance in neuropsychopharmacology. These compounds share a core β-phenethylamine structure—a phenyl ring linked to an ethylamine sidechain—that serves as a molecular template for extensive chemical modifications. The structural plasticity of this scaffold enables interactions with diverse neuroreceptors, particularly monoamine receptors and transporters, resulting in varied CNS effects ranging from neurotransmission modulation to altered states of consciousness [1] [4] [8].
Bioactive phenethylamines are systematically classified based on substitution patterns across three domains: the aromatic ring, the ethylamine sidechain (particularly α- and β-carbons), and the terminal amino group. Key structural classes include:
Table 1: Structural Classification of Key Phenethylamine Derivatives
Structural Class | Prototype Compound | Core Modification | Pharmacological Profile |
---|---|---|---|
Simple substituted | Mescaline | 3,4,5-Trimethoxy ring | 5-HT2A partial agonist |
α-Substituted amphetamine | DOM (STP) | α-methyl, 2,5-dimethoxy-4-methyl | Potent hallucinogen (14-20h duration) |
β-Keto (cathinone) | Methcathinone | β-carbonyl group | Monoamine releaser/stimulant |
N-Benzyl substituted | 25I-NBOMe | N-(2-methoxybenzyl) addition | Ultra-potent 5-HT2A agonist (0.29nM) |
Within this framework, 2-(4-chloro-3-fluorophenyl)ethylamine represents a minimally modified phenethylamine characterized by dihalogenated ring substitution without α-alkylation or N-substitution. Its structural simplicity contrasts with highly modified derivatives like NBOMe compounds, suggesting distinct receptor interaction profiles.
Halogen atoms (F, Cl, Br, I) introduced at specific phenyl ring positions significantly influence the pharmacodynamics and pharmacokinetics of CNS-targeted phenethylamines through three primary mechanisms:
Table 2: Impact of Halogen Substituents on Phenethylamine Pharmacology
Compound | Substituent Pattern | 5-HT2A Affinity (Ki nM) | Lipophilicity (clogP) | Key Pharmacological Effect |
---|---|---|---|---|
2C-H | 2,5-(OCH₃)₂ | ~5000 nM | 1.2 | Low potency hallucinogen |
DOC | 2,5-(OCH₃)₂-4-Cl | 15-30 nM | 2.7 | Potent hallucinogen |
DOB | 2,5-(OCH₃)₂-4-Br | 1-5 nM | 3.1 | Ultra-potent hallucinogen |
Target Compound* | 4-Cl-3-F | Predicted 50-200 nM | 2.4 | Theoretical 5-HT2 activation |
*Predicted data for 2-(4-chloro-3-fluorophenyl)ethylamine based on structural analogs
The 4-chloro-3-fluoro substitution pattern in 2-(4-chloro-3-fluorophenyl)ethylamine combines moderate lipophilicity enhancement from chlorine with electronic modulation from the meta-fluorine. Computational modeling suggests this arrangement may create an optimal dipole moment for 5-HT2 receptor engagement while maintaining sufficient aqueous solubility for CNS bioavailability.
The strategic incorporation of halogen atoms, particularly combined chloro-fluoro patterns, has become a hallmark in the molecular design of non-controlled phenethylamine-based NPS. This trend responds to legal restrictions on traditional psychedelics while exploiting halogenation's pharmacological advantages:
The emergence of N-benzyl derivatives incorporating halogenated phenyl rings exemplifies this trend. Compounds like 25C-NBOMe (4-chloro) demonstrate sub-nanomolar 5-HT2A affinity (Ki = 0.4 nM), while fluorinated benzyl groups in the NBOMe series further optimize receptor binding kinetics [10]. Research-grade 4-chloro-3-fluorophenethylamine derivatives have appeared in analytical screenings, though clinical data remains limited. Their detection highlights ongoing innovation in phenethylamine design where subtle halogen adjustments yield molecules with unpredictable pharmacological profiles and significant abuse potential.
Table 3: Evolution of Halogenated Phenethylamine NPS
Generation | Representative Compounds | Structural Features | Detection Period |
---|---|---|---|
First | 2C-B (4-bromo-2,5-DMPEA) | Single halogen, ring methoxy groups | 1980s-present |
Second | 25I-NBOMe (2,5-DMPEA-NBOMe-4-I) | N-Benzyl + single halogen | 2010-2016 |
Third | 2C-C-F (4-chloro-3-fluoro-2,5-DMPEA) | Multiple halogens, no N-substitution | 2017-present |
Future NPS development will likely explore asymmetric dihalogenation patterns like 4-chloro-3-fluoro to optimize receptor selectivity while evading detection protocols. Analytical differentiation of such structurally similar analogs presents ongoing challenges for forensic and regulatory agencies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1